1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a benzyl group attached to the nitrogen atom and a chlorine atom at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
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Formation of the Pyrrolopyridine Core: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process .
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Introduction of the Benzyl Group: : The benzyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrrolopyridine core with a benzyl halide (e.g., benzyl chloride) in the presence of a base such as potassium carbonate or sodium hydride .
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Chlorination: This can be achieved through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the pyrrole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which may influence its interaction with molecular targets.
1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system, with a benzyl group at the 1-position and a chlorine atom at the 4-position of the pyrrolo ring. The molecular formula is C₁₁H₈ClN₃, and its unique structural attributes contribute to its distinct chemical properties and reactivity profiles.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets within cells. The following sections detail its various biological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell growth in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation. It interacts with key enzymes involved in cancer progression, such as SGK-1 kinase, which is implicated in several malignancies .
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against ovarian cancer cells while showing limited toxicity towards normal cardiac cells, indicating a degree of selectivity that is desirable in anticancer therapeutics .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Research has indicated that derivatives of pyrrolopyridine compounds, including this compound, show significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound binds to specific receptors or enzymes within the cell, leading to alterations in cellular signaling pathways. This interaction can result in the modulation of gene expression related to growth and apoptosis .
- Structural Specificity : The unique substitution pattern on the pyrrolopyridine scaffold enhances its binding affinity to biological targets compared to similar compounds. This specificity contributes to its distinct pharmacological profile .
Comparative Analysis with Similar Compounds
To illustrate the uniqueness of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Structural Features | Unique Attributes |
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3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine | Benzyl group at 3-position; Cl at 4-position | Different reactivity due to position of benzyl group |
4-Chloro-1H-pyrrolo[2,3-b]pyridine | Lacks benzyl group; Cl at 4-position | More reactive due to absence of steric hindrance |
1H-Pyrazolo[3,4-b]pyridine | Pyrazole ring fused with pyridine | Exhibits different biological activities |
Future Directions
Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Potential studies could focus on:
- In Vivo Studies : To evaluate the efficacy and safety in animal models.
- Derivatives Development : Exploring modifications to enhance selectivity and potency against specific targets.
Properties
CAS No. |
74420-04-5 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
XMXQYGXKPXYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
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